

# Navigating Resistance: A Comparative Guide to Combination Strategies in EGFR-Mutant NSCLC

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## Compound of Interest

Compound Name: *Ligritinib*

Cat. No.: *B15579019*

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The advent of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, has significantly improved outcomes for patients with EGFR-mutant non-small cell lung cancer (NSCLC). However, acquired resistance, most commonly through the C797S mutation, remains a critical challenge. This guide provides a comparative analysis of emerging therapeutic strategies designed to overcome osimertinib resistance, with a focus on the combination of a fourth-generation TKI with osimertinib and the dual EGFR-MET inhibition approach.

Disclaimer: As of this review, no significant clinical data is publicly available for a compound named "**ligritinib**." This guide will therefore focus on investigational fourth-generation EGFR TKIs, using BLU-945 as a key example, and other clinically relevant combination therapies.

## Executive Summary of Comparative Efficacy and Safety

The following tables summarize the clinical performance of osimertinib monotherapy against two prominent strategies aimed at improving outcomes and overcoming resistance: the combination of the fourth-generation TKI BLU-945 with osimertinib, and the combination of the EGFR-MET bispecific antibody amivantamab with the third-generation TKI lazertinib.

Table 1: Efficacy in First-Line Treatment of EGFR-Mutant NSCLC

Treatment Regimen	Trial	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Osimertinib Monotherapy	FLAURA	80%	18.9 months	38.6 months
Amivantamab + Lazertinib	MARIPOSA	Not Reported	23.7 months	Not Reached (HR 0.75 vs. Osimertinib)
Osimertinib + Chemotherapy	FLAURA2	Not Reported	27.5 months	Not Reached (HR 0.75 vs. Osimertinib)

Table 2: Efficacy in Osimertinib-Resistant EGFR-Mutant NSCLC

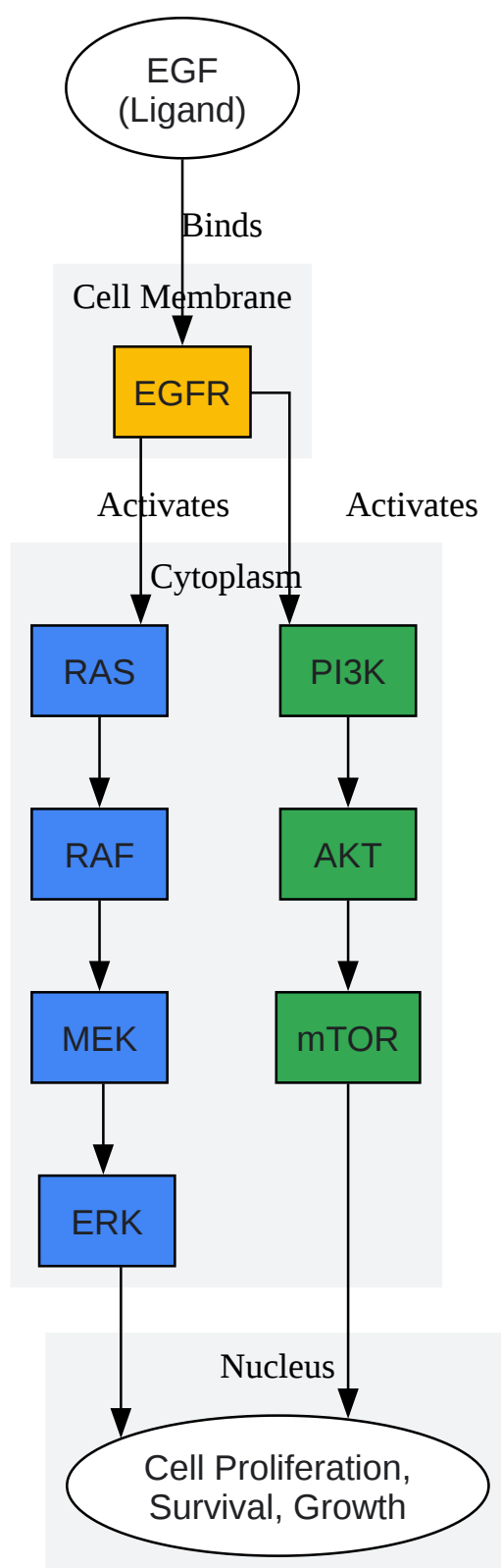
Treatment Regimen	Trial	Patient Population	Objective Response Rate (ORR)
BLU-945 + Osimertinib	SYMPHONY (Phase 1/2)	Previously treated, EGFR-mutant	4 confirmed partial responses; 51% tumor shrinkage at ≥300mg dose
BLU-945 Monotherapy	SYMPHONY (Phase 1/2)	Previously treated, EGFR-mutant	2 confirmed partial responses
Patritumab Deruxtecan	HERTHENA-Lung01 (Phase 2)	Post-EGFR TKI & chemo	29.8%

Table 3: Comparative Safety and Tolerability

Treatment Regimen	Trial	Common Adverse Events (Grade ≥3)
Osimertinib Monotherapy	FLAURA	Rash, Diarrhea, Dry Skin
Amivantamab + Lazertinib	MARIPOSA	Infusion-related reactions, Paronychia, Rash, Venous thromboembolic events (75% Grade ≥3 total)
Osimertinib + Chemotherapy	FLAURA2	Nausea, Vomiting, Fatigue, Bone marrow toxicities
BLU-945 + Osimertinib	SYMPHONY (Phase 1/2)	Grade 4 pneumonitis (1 patient), Grade 3 dermatitis acneiform (1 patient)

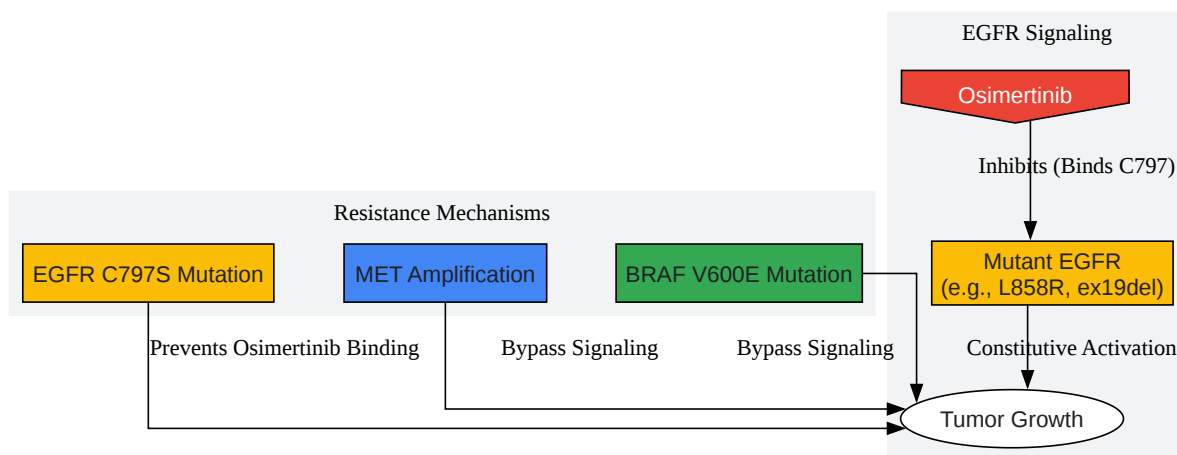
## Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways, mechanisms of resistance, and the therapeutic rationale for combination therapies.



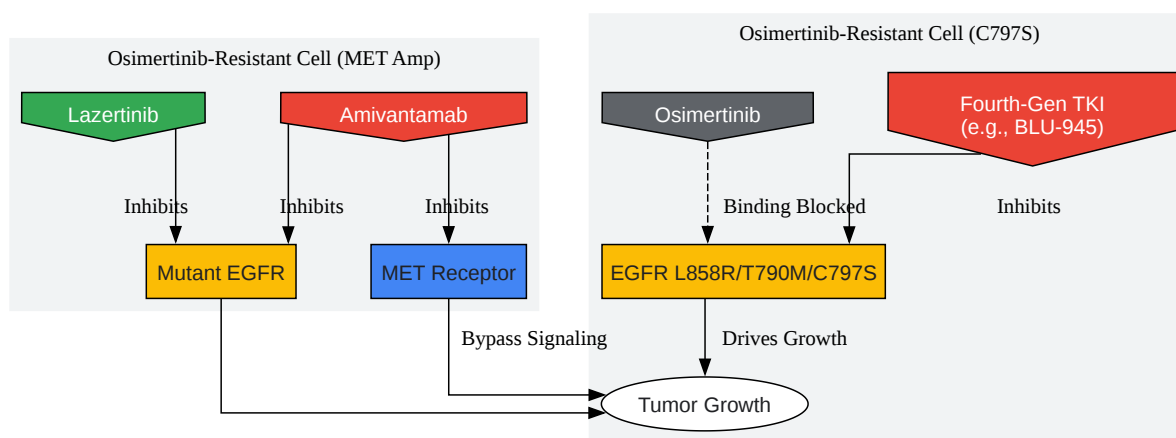
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Caption: Simplified EGFR Signaling Pathway in NSCLC.



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Caption: Key Mechanisms of Acquired Resistance to Osimertinib.



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